2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline
Overview
Description
The compound “2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline” is a derivative of indole . Indole derivatives are known for their diverse biological activities and are of wide interest due to their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various techniques. The InChI key for a similar compound, “2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride”, is PBANXRNIXGEHPZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the melting point of a similar compound, “2-(5-Chloro-1H-indol-3-yl)ethan-1-amine”, is 120-121 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions with Indoles and Other Compounds : The synthesis of fluoroquinoxalin-2(1H)-one derivatives, including reactions with indoles and other compounds, demonstrates the versatile nature of quinoxaline derivatives in chemical reactions (Azev et al., 2017).
Chromatographic Applications : A study on the synthesis and chromatography of 1,2-diamino-4,5-dimethoxybenzene and 6,7-dimethoxy-2-methylquinoxaline reveals the applications of quinoxaline derivatives in liquid chromatographic fluorimetric assays, showcasing their utility in analytical chemistry (McLellan & Thornalley, 1992).
Photophysical and Electrochemical Properties
- Dye-Sensitized Solar Cells : Research into the co-sensitization with near-IR absorbing cyanine dye for improving photoelectric conversion in dye-sensitized solar cells highlights the potential of quinoxaline derivatives in renewable energy technologies (Wu et al., 2009).
Biological and Medicinal Research
Neuroprotection Studies : A study focusing on the identification of small molecule nerve growth factor (NGF) activators found that certain quinoxaline derivatives could be potential candidates for neuroprotective therapies (Lin et al., 2007).
Enzyme Activity Investigations : Pyrazoloquinoxaline derivatives have been evaluated for their catecholase and tyrosinase activities, contributing to the understanding of enzyme function in biological systems (Bouanane et al., 2017).
Antimicrobial Activity Research : The synthesis and antimicrobial evaluation of quinoxaline derivatives, including their application in developing new antimicrobial agents, highlights their potential in combating microbial infections (Singh et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3/c1-10-5-16-17(6-11(10)2)22-18(9-21-16)14-8-20-15-4-3-12(19)7-13(14)15/h3-9,20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFUSSURBSUUGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-indol-3-yl)-6,7-dimethylquinoxaline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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